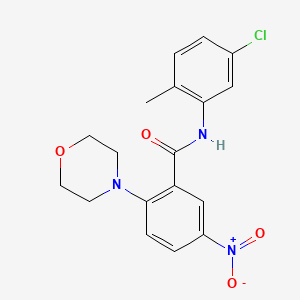![molecular formula C21H18Cl2N2O4S B4195336 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide](/img/structure/B4195336.png)
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide
説明
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide, commonly known as DASPA, is a chemical compound that has been widely used in scientific research. DASPA is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which has been found to play a critical role in various physiological and pathological processes.
科学的研究の応用
DASPA has been extensively used in scientific research to study the role of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide in various physiological and pathological processes. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide is an enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in the regulation of blood pressure, inflammation, and angiogenesis. By inhibiting N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide, DASPA can increase the levels of EETs and modulate their biological effects. DASPA has been used to study the effects of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide inhibition in various disease models, including hypertension, diabetes, inflammation, and cancer.
作用機序
The mechanism of action of DASPA involves the inhibition of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide activity. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide is a homodimeric enzyme that contains a catalytic site and a regulatory site. DASPA binds to the regulatory site of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide, which induces a conformational change in the enzyme and inhibits its activity. By inhibiting N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide, DASPA increases the levels of EETs, which can activate various signaling pathways and modulate the biological effects of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DASPA are mainly related to the inhibition of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide activity and the modulation of EET signaling. DASPA has been shown to reduce blood pressure, improve glucose tolerance, reduce inflammation, and inhibit tumor growth in various animal models. These effects are mediated by the modulation of EET signaling pathways, which can regulate the expression of various genes and proteins involved in these processes.
実験室実験の利点と制限
DASPA has several advantages for lab experiments, including its high potency and selectivity for N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide inhibition, its well-established synthesis method, and its availability from commercial sources. However, DASPA also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. These limitations should be taken into account when designing experiments using DASPA.
将来の方向性
There are several future directions for research on DASPA and N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide inhibition. One direction is to study the effects of DASPA in human models, including clinical trials and in vitro studies using human cells and tissues. Another direction is to explore the potential of DASPA as a therapeutic agent for various diseases, including hypertension, diabetes, inflammation, and cancer. Finally, further research is needed to elucidate the detailed mechanisms of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide inhibition by DASPA and to identify new targets and pathways involved in the regulation of EET signaling.
特性
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-14(25-30(27,28)20-13-15(22)7-12-19(20)23)21(26)24-16-8-10-18(11-9-16)29-17-5-3-2-4-6-17/h2-14,25H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHPCNOQGYIPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4195257.png)
![[2-(3,4-dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4195264.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4195268.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate](/img/structure/B4195280.png)
![1-(1H-indol-3-yl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4195287.png)

![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4195299.png)
![N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4195301.png)

![methyl 5-[(3-formyl-1H-indol-1-yl)methyl]-2-furoate](/img/structure/B4195329.png)
![3-ethoxy-4-[(2-iodobenzyl)oxy]benzonitrile](/img/structure/B4195342.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide](/img/structure/B4195343.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B4195353.png)
![N-[4-(acetylamino)phenyl]-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4195357.png)